IHR-Cy3

Hedgehog pathway Smo antagonist Fluorescent probe

Researchers studying Hedgehog (Hh) signaling lack a single probe that combines validated Smo antagonism with direct fluorescence-until now. IHR-Cy3 is a Cy3-conjugated Smo antagonist (IC₅₀ 100 nM) that binds the heptahelical domain, enabling real-time visualization without secondary antibodies. · Live-cell confocal imaging with standard TRITC/Cy3 filter sets (Ex/Em ~550/570 nm) · FACS-based competitive binding assays for Smo ligand library screening · Quantify Smo expression across cell lines via linear fluorescence intensity Supplied as ≥95% pure DMSO-soluble powder, stored at -20°C, shipped globally on blue ice.

Molecular Formula C58H63Cl3N6O10S2
Molecular Weight 1174.64
Cat. No. B1191947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHR-Cy3
Synonyms(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt
Molecular FormulaC58H63Cl3N6O10S2
Molecular Weight1174.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHR-Cy3 Fluorescent Smo Antagonist


IHR-Cy3 is a potent fluorescent Smoothened (Smo) antagonist (IC₅₀ = 100 nM) designed for direct visualization and quantification of Smo receptor engagement in the Hedgehog (Hh) signaling pathway . This compound is a Cy3 fluorophore-conjugated derivative of the cell-impermeable Smo antagonist IHR-1, developed to retain high-affinity binding to the Smo heptahelical domain while enabling real-time imaging and flow cytometric detection [1]. IHR-Cy3 exhibits excitation/emission maxima of approximately 550 nm/570 nm, characteristic of the Cy3 dye family, and is supplied as a DMSO-soluble powder with ≥95% purity (HPLC) for research use .

IHR-Cy3 Irreplaceability


Procurement of IHR-Cy3 over generic alternatives is critical because no other commercially available compound combines a Cy3 fluorophore with validated Smo antagonism at the heptahelical domain. Non-fluorescent Smo antagonists like IHR-1 or vismodegib lack the visualization capability essential for real-time binding assays . Conversely, generic Cy3 dyes or alternative fluorescent Smo probes such as BODIPY-cyclopamine differ in binding site specificity (heptahelical vs. cysteine-rich domain) and lack the functional antagonism data validated for IHR-Cy3 [1]. The covalent linkage of Cy3 to the IHR-1 scaffold is designed to preserve Smo binding affinity while introducing quantifiable fluorescence—a dual functionality that cannot be replicated by simply mixing a dye with an antagonist [1].

IHR-Cy3 Quantitative Evidence


Fluorescence-Enabled Smo Antagonism

IHR-Cy3 uniquely combines Smo antagonism with Cy3 fluorescence, enabling direct visualization of receptor binding. In contrast, the parent compound IHR-1 (IC₅₀ = 7.6 nM) is a potent Smo antagonist but lacks any fluorescent signal, precluding its use in imaging or flow cytometry applications . The conjugation of Cy3 to the IHR-1 scaffold increases the IC₅₀ to 100 nM, representing a ~13-fold reduction in potency, yet retains sufficient antagonism for cellular studies while conferring fluorescence excitation/emission maxima of ~550/570 nm .

Hedgehog pathway Smo antagonist Fluorescent probe

Heptahelical Domain Binding Specificity

IHR-Cy3 binding to Smo is specifically competed by the Smo agonist SAG (targeting the heptahelical bundle) but not by 20(S)-hydroxycholesterol (20(S)-OHC), which engages the extracellular cysteine-rich domain (CRD) [1]. In FACS analysis of Smo-transfected cells treated with 5 μM IHR-Cy3, co-treatment with 10 μM SAG reduced the percentage of Cy3-labeled cells to near background levels, whereas 20(S)-OHC had no significant effect on IHR-Cy3 labeling [1].

Smo binding site Competitive binding Heptahelical domain

Potency Retention After Cy3 Conjugation

IHR-Cy3 retains significant Smo antagonism (IC₅₀ = 100 nM) despite the covalent attachment of the bulky Cy3 fluorophore to the IHR-1 scaffold. The parent compound IHR-1 exhibits an IC₅₀ of 7.6 nM in the same Gli transcriptional activity assay, representing a ~13-fold reduction in potency . This level of potency retention is sufficient for cellular Smo inhibition studies, as many alternative fluorescent conjugates of small molecules suffer from complete loss of activity or require high micromolar concentrations.

Smo inhibition IC50 Conjugate stability

Cy3 Photophysical Properties

IHR-Cy3 leverages the established photophysical profile of the Cy3 fluorophore class, which is characterized by a molar extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹ and a fluorescence quantum yield (Φ) of approximately 0.15 in aqueous buffer . While Cy3 quantum yields are lower than those of some rhodamine or Alexa Fluor dyes (e.g., Alexa Fluor 555 Φ ~0.33), the high extinction coefficient ensures bright fluorescence signals suitable for confocal microscopy and flow cytometry . IHR-Cy3 specifically emits in the orange-red spectrum (Ex/Em ~550/570 nm), which is spectrally compatible with common filter sets (TRITC/Cy3 channel) and enables multiplexing with green fluorophores (e.g., FITC, Alexa Fluor 488) .

Fluorescence Quantum yield Extinction coefficient

DMSO Solubility and Storage

IHR-Cy3 is supplied as a powder with ≥95% purity (HPLC) and is soluble in DMSO for preparation of stock solutions . This DMSO solubility facilitates standard cell culture dosing protocols, where the final DMSO concentration in media is typically kept below 0.1% to avoid cytotoxicity. In contrast, water-soluble sulfo-Cy3 derivatives (e.g., Sulfo-Cyanine3 IHR) are available but may exhibit different cellular permeability or non-specific binding profiles [1]. IHR-Cy3 must be stored at -20°C to maintain stability, and once reconstituted in DMSO, aliquotting is recommended to avoid repeated freeze-thaw cycles .

Solubility DMSO Storage stability

IHR-Cy3 Applications


Live-Cell Smo Imaging

IHR-Cy3 enables direct visualization of Smo receptor dynamics in live cells without the need for secondary antibody labeling. The Cy3 fluorescence (Ex/Em ~550/570 nm) is compatible with standard TRITC/Cy3 filter sets on confocal microscopes, allowing researchers to track Smo localization, ciliary accumulation, and membrane distribution in real time . The binding specificity for the heptahelical domain ensures that observed signals reflect genuine Smo engagement [1].

Flow Cytometry Smo Ligand Screening

IHR-Cy3 can be used as a fluorescent tracer in competitive binding assays to screen compound libraries for Smo heptahelical domain ligands. By measuring the reduction in Cy3-positive cells via FACS in the presence of test compounds, researchers can identify and quantify novel Smo binders. The validated IC₅₀ of 100 nM provides a benchmark for antagonist potency .

Orthogonal Binding Site Validation

IHR-Cy3 serves as a complementary probe to BODIPY-cyclopamine for mapping Smo binding pockets. Because IHR-Cy3 binds the heptahelical domain (competed by SAG) while BODIPY-cyclopamine targets a distinct site, co-treatment studies can dissect allosteric modulation and ligand-induced conformational changes in the Smo receptor [1].

Smo Expression Quantification

IHR-Cy3 can be employed to quantify Smo expression levels in transiently or stably transfected cells via flow cytometry. The linear relationship between fluorescence intensity and receptor number enables quantitative comparison of Smo expression across different cell lines or treatment conditions, supporting receptor pharmacology studies [1].

Technical Documentation Hub

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